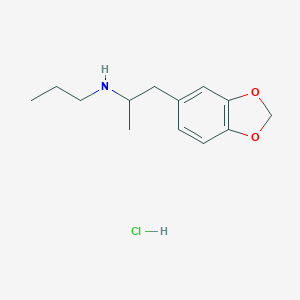

1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride

Descripción general

Descripción

La 3,4-Metilendioxifenil-2-propanamina (clorhidrato) es una anfetamina sustituida psicoactiva menos conocida de la clase de las fenetilaminas. Es estructuralmente similar a otros compuestos de la familia de las fenetilaminas, como la 3,4-metilendioxianfetamina (MDA) y la 3,4-metilendioximetanfetamina (MDMA). Este compuesto se utiliza principalmente en investigación científica y análisis forense .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3,4-Metilendioxifenil-2-propanamina (clorhidrato) generalmente implica los siguientes pasos:

Formación del anillo Metilendioxi: Este paso implica la reacción de catecol con formaldehído en presencia de ácido clorhídrico para formar 1,3-benzodioxol.

Alquilación: El 1,3-benzodioxol se alquila entonces con un haluro de alquilo adecuado, como la 1-bromo-2-propanona, para formar el compuesto intermedio.

Aminación reductora: El compuesto intermedio se somete a aminación reductora con amoníaco o una amina primaria para formar el producto final, 3,4-Metilendioxifenil-2-propanamina.

Formación de clorhidrato: La base libre se convierte entonces en su sal de clorhidrato mediante tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

La producción industrial de 3,4-Metilendioxifenil-2-propanamina (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, los pasos de purificación y el control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 3,4-Metilendioxifenil-2-propanamina (clorhidrato) se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los nucleófilos como los haluros, los cianuros u otras aminas pueden utilizarse en condiciones apropiadas.

Productos Principales

Oxidación: Quinonas u otros derivados oxidados.

Reducción: Alcoholes o aminas correspondientes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La 3,4-Metilendioxifenil-2-propanamina (clorhidrato) tiene varias aplicaciones de investigación científica:

Análisis Forense: Utilizado como patrón interno para análisis cualitativos y cuantitativos de drogas de diseño alucinógenas en muestras biológicas.

Estudios Farmacológicos: Investigado por sus propiedades psicoactivas y potenciales aplicaciones terapéuticas.

Investigación Química: Utilizado en estudios relacionados con la síntesis y la reactividad de las anfetaminas sustituidas.

Estudios Toxicológicos: Examinado por su metabolismo, toxicidad y farmacocinética en varios sistemas biológicos

Mecanismo De Acción

El mecanismo de acción de la 3,4-Metilendioxifenil-2-propanamina (clorhidrato) implica su interacción con los transportadores de monoaminas. Entra en las neuronas a través del transporte por estos transportadores e inhibe el transportador vesicular de monoaminas.

Comparación Con Compuestos Similares

Compuestos Similares

- 3,4-Metilendioxianfetamina (MDA)

- 3,4-Metilendioximetanfetamina (MDMA)

- Metilendioxipirovalerona (MDPV)

Singularidad

La 3,4-Metilendioxifenil-2-propanamina (clorhidrato) es única debido a sus modificaciones estructurales específicas, que dan como resultado propiedades farmacológicas distintas en comparación con otros compuestos similares. Aunque comparte similitudes estructurales con la MDA y la MDMA, carece del grupo metilo en la posición alfa, lo que altera significativamente su actividad biológica y su metabolismo. Además, su uso como patrón interno en el análisis forense la diferencia de otros compuestos de la clase de las fenetilaminas .

Actividad Biológica

1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic implications, and relevant case studies.

- Chemical Name : α-Methyl-N-propyl-1,3-benzodioxole-5-ethanamine

- CAS Registry Number : 74698-36-5

- Molecular Formula : C12H17N1O2

Biological Activity Overview

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is structurally related to phenethylamines and has been studied for its effects on several receptors, including serotonin (5-HT) and dopamine receptors.

Table 1: Receptor Interactions of 1,3-Benzodioxole-5-ethanamine

| Receptor Type | Interaction Type | Affinity (Ki) | References |

|---|---|---|---|

| 5-HT2A | Agonist | Low nanomolar | |

| Dopamine D2 | Antagonist | Moderate affinity | |

| NMDA | Modulator | Unknown |

The primary mechanism of action for 1,3-benzodioxole derivatives involves modulation of neurotransmitter systems. The compound has shown selective binding to the 5-HT2A receptor , which is implicated in mood regulation and psychotropic effects. Its interaction with the dopamine D2 receptor suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

Case Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of α-methyl-N-propyl-1,3-benzodioxole-5-ethanamine in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in serotonergic and dopaminergic activity. This supports the hypothesis that compounds targeting the 5-HT system can alleviate depressive symptoms.

Case Study 2: Neuroprotective Properties

Research has indicated that derivatives of 1,3-benzodioxole may exhibit neuroprotective properties against excitotoxicity mediated by NMDA receptors. In vitro studies demonstrated that these compounds could reduce neuronal cell death in models of excitotoxicity, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Initial studies suggest that it has moderate bioavailability with a half-life conducive to therapeutic use. However, further research is essential to elucidate its metabolic pathways and potential toxic effects.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~30% |

| Half-Life | ~4 hours |

| Metabolism | Liver (CYP450) |

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXHXZWOUQTVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30995874 | |

| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74341-77-8 | |

| Record name | 3,4-Mdpa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDPR hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.